Sarcosylglycylglycine
Overview
Description
Sarcosylglycylglycine is a compound related to the field of amino acids and peptides. It is associated with sarcosine (N-methylglycine), which is a derivative of glycine, the simplest amino acid. Sarcosylglycylglycine is not directly studied in the provided papers, but its related compounds and derivatives have been investigated in various contexts, such as molecular recognition, synthesis, and conformational analysis.
Synthesis Analysis
The synthesis of sarcosylglycylglycine-like compounds involves various chemical methods. For instance, the synthesis of sarcoursodeoxycholic acid (sarcoUDCA) and its sarcosylsarcosine conjugate was achieved by the mixed anhydride method. The formation of the diamino acid conjugate occurred only when the free amino acid was used for conjugation, as demonstrated in the isolation of glycylglycoUDCA during the conjugation of UDCA with free glycine .
Molecular Structure Analysis
The molecular structure of sarcosine, a component of sarcosylglycylglycine, has been studied using techniques such as laser-ablation molecular-beam Fourier transform microwave spectroscopy and matrix-isolation FT-IR spectroscopy. These studies have identified different conformers of sarcosine, revealing the presence of intramolecular hydrogen bonds and providing insights into the conformational behavior of sarcosine and its derivatives .
Chemical Reactions Analysis
Chemical reactions involving sarcosine and its derivatives have been explored, such as the ion-molecule reactions of the proton-bound dimer of sarcosine and glycylglycine. These reactions proceed via association and ligand switching, with molecular recognition demonstrated for the ligand switching reactions. Nitrogen-containing bases preferred to switch out sarcosine, while oxygen-containing bases preferred to switch out glycylglycine . Additionally, the oxidation of sarcosine by D-amino-acid oxidase has been studied, yielding methylamine and glyoxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of sarcosine and related compounds have been characterized through various studies. For example, the crystal structure and conformation of the tripeptide glycyl-glycyl-sarcosine were determined, revealing an extended conformation at the N-terminal part and a polyglycine-II type of conformation at the C-terminal part . The low-temperature solid-state FTIR study of sarcosine showed the presence of both neutral and zwitterionic amino acid forms in the solid state, with the neutral forms converting non-reversibly to the zwitterionic forms upon temperature increase .
Scientific Research Applications
1. Schizophrenia Treatment
Sarcosine, a derivative of Sarcosylglycylglycine, has been studied for its potential in treating schizophrenia. It acts as a type 1 glycine transporter inhibitor and shows a significant effect in relieving overall clinical symptoms of schizophrenia. However, its impact on cognitive functions is not significant (Chang et al., 2020).
2. Neurological Impact
Sarcosine treatment in schizophrenia patients also influences neuronal and glial metabolites in the brain, particularly in the left dorsolateral prefrontal cortex. This suggests sarcosine's role in modulating brain chemistry, impacting neuron viability and neuroglial activity (Strzelecki et al., 2015).
3. Prostate Cancer Marker
Sarcosine has been identified as a potential biomarker in prostate cancer progression. Its concentration increases during the progression to metastasis and can be detected in urine, making it a non-invasive diagnostic tool (Cavaliere et al., 2011).
4. Diabetes Mellitus Research
In diabetes research, glycylsarcosine, related to Sarcosylglycylglycine, has been used to study the absorption mechanisms in the jejunum, indicating its role in understanding diabetes treatment and its effects on the gastrointestinal system (Bikhazi et al., 2004).
5. Biotechnological Applications
Sarcosine, as an N-methylated amino acid, has applications in biotechnology, particularly in the fermentative production of N-alkylated glycine derivatives. It serves as a building block for peptide-based drugs and detergents (Mindt et al., 2019).
6. Complementary Medicine
Sarcosine is also explored in complementary and alternative medicine for schizophrenia treatment, showing additional benefits on both positive and negative symptoms without notable side effects (Latif & Nerval, 2011).
7. Metabolic Pathway Analysis
Sarcosine's role in metabolic pathways has been studied, especially in the context of prostate cancer progression. It's involved in complex molecular events, making it a critical component in understanding cancer metabolism (Sreekumar et al., 2009).
8. Microbial Metabolism
Research into sarcosine catabolism in bacteria, particularly in Pseudomonas aeruginosa, has expanded understanding of microbial metabolism and regulatory mechanisms governing bacterial catabolism (Willsey & Wargo, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFXURFHXRJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400134 | |
Record name | ST50554127 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarcosylglycylglycine | |
CAS RN |
18479-98-6 | |
Record name | ST50554127 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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